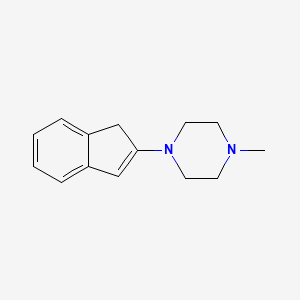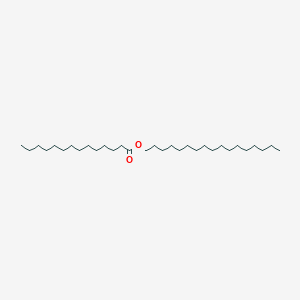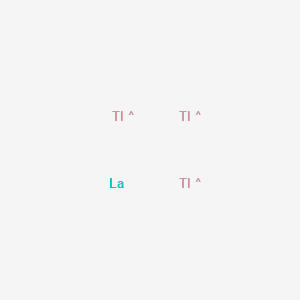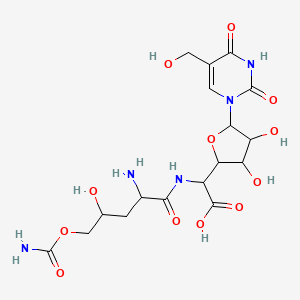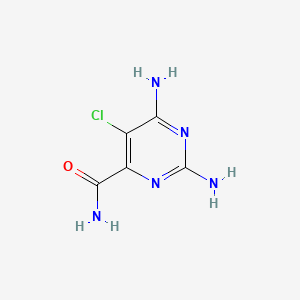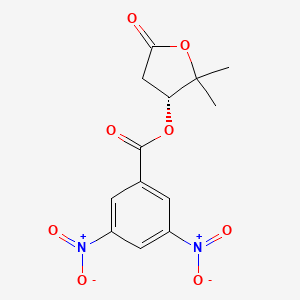
3,3'-Dichloro-2,2'-dimethyl-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Dichloro-2,2’-dimethyl-1,1’-biphenyl: is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of two chlorine atoms and two methyl groups attached to the biphenyl structure. The biphenyl core consists of two benzene rings connected by a single bond, allowing for various substitutions that can significantly alter its chemical properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Dichloro-2,2’-dimethyl-1,1’-biphenyl can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst.
Friedel-Crafts Alkylation: This method involves the alkylation of benzene rings using alkyl halides in the presence of a Lewis acid catalyst, such as aluminum chloride.
Industrial Production Methods: Industrial production of 3,3’-Dichloro-2,2’-dimethyl-1,1’-biphenyl often involves large-scale application of the Suzuki-Miyaura coupling due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: Reduction reactions involve the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of biphenyl quinones or other oxygenated derivatives.
Reduction Products: Reduction can result in the formation of biphenyl hydrocarbons with fewer oxygen atoms.
Substitution Products: Substitution reactions can yield a variety of biphenyl derivatives with different functional groups, such as hydroxyl or alkyl groups.
Aplicaciones Científicas De Investigación
Chemistry: 3,3’-Dichloro-2,2’-dimethyl-1,1’-biphenyl is used as a building block in organic synthesis.
Biology: In biological research, this compound is used to study the effects of biphenyl derivatives on cellular processes. It can serve as a model compound for investigating the interactions between biphenyls and biological macromolecules .
Medicine: Its biphenyl structure is a common motif in pharmaceuticals, making it a valuable scaffold for drug design .
Industry: In the industrial sector, 3,3’-Dichloro-2,2’-dimethyl-1,1’-biphenyl is used in the production of polymers, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes .
Mecanismo De Acción
The mechanism of action of 3,3’-Dichloro-2,2’-dimethyl-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparación Con Compuestos Similares
3,3’-Dichlorobiphenyl: Similar in structure but lacks the methyl groups, leading to different chemical properties and reactivity.
2,2’-Dimethylbiphenyl: Lacks the chlorine atoms, resulting in different reactivity and applications.
4,4’-Dichlorobiphenyl: Chlorine atoms are positioned differently, affecting its chemical behavior and uses.
Uniqueness: 3,3’-Dichloro-2,2’-dimethyl-1,1’-biphenyl is unique due to the specific positioning of its chlorine and methyl groups. This unique arrangement imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
19482-21-4 |
|---|---|
Fórmula molecular |
C14H12Cl2 |
Peso molecular |
251.1 g/mol |
Nombre IUPAC |
1-chloro-3-(3-chloro-2-methylphenyl)-2-methylbenzene |
InChI |
InChI=1S/C14H12Cl2/c1-9-11(5-3-7-13(9)15)12-6-4-8-14(16)10(12)2/h3-8H,1-2H3 |
Clave InChI |
OGBYXKCQJHWOHJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1Cl)C2=C(C(=CC=C2)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


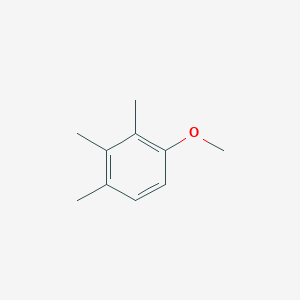
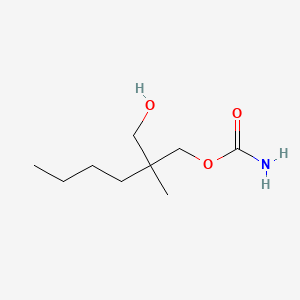

![3,4-Diazatricyclo[4.2.1.02,5]non-3-ene](/img/structure/B14701080.png)


